1,3-Bis(difluoromethoxy)benzene, CAS 22236-12-0, is a fluorinated aromatic ether specifically engineered for applications demanding high electrochemical and thermal stability. It primarily serves as a functional co-solvent or additive in non-aqueous electrolytes, particularly for high-voltage lithium-ion batteries, where it helps to widen the stable operating voltage window. [1] Its defining features—the difluoromethoxy (-OCHF2) groups at the meta-positions—impart a unique balance of properties compared to non-fluorinated, more highly fluorinated, or isomeric analogs.
Procurement decisions require careful consideration of molecular architecture, as minor structural changes lead to significant performance deviations. Substituting 1,3-Bis(difluoromethoxy)benzene with its positional isomer (1,4-), its non-fluorinated analog (1,3-dimethoxybenzene), or its perfluorinated analog (1,3-bis(trifluoromethoxy)benzene) is often unfeasible. Such substitutions directly alter critical procurement-relevant parameters, including oxidative stability limits and fundamental physical properties like boiling point. [1] These differences are not trivial; they dictate the material's compatibility with high-voltage cathodes and its behavior during manufacturing, purification, and formulation processes, making it a functionally distinct chemical entity.
In evaluations of non-aqueous electrolytes, 1,3-Bis(difluoromethoxy)benzene demonstrates a significantly higher oxidation potential compared to its non-fluorinated counterpart, 1,3-dimethoxybenzene. The oxidation potential of the target compound was measured at 4.8 V (vs. Li/Li+), a substantial increase over the 4.2 V measured for 1,3-dimethoxybenzene under identical conditions. [1] This enhancement in anodic stability is a direct result of the electron-withdrawing nature of the difluoromethoxy groups.
| Evidence Dimension | Oxidation Potential (Anodic Stability) |
| Target Compound Data | 4.8 V vs. Li/Li+ |
| Comparator Or Baseline | 1,3-Dimethoxybenzene: 4.2 V vs. Li/Li+ |
| Quantified Difference | +0.6 V |
| Conditions | Cyclic voltammetry in a solution of 1M LiPF6 in propylene carbonate (PC) with a platinum working electrode. |
This 0.6 V increase in stability is critical for procurement for high-voltage battery systems ( >4.5 V), as it directly enables compatibility with next-generation high-energy cathodes while the non-fluorinated analog would decompose.
The positional arrangement of the difluoromethoxy groups significantly impacts the compound's physical properties, a key consideration for process design and material handling. 1,3-Bis(difluoromethoxy)benzene has a boiling point of 173°C, which is markedly different from the 179°C boiling point of its 1,4-isomer. [1] This 6°C difference, arising from the change in molecular symmetry and dipole moment from a 'bent' to a 'linear' geometry, affects purification protocols, vapor pressure calculations, and formulation behavior.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 173 °C |
| Comparator Or Baseline | 1,4-Bis(difluoromethoxy)benzene: 179 °C |
| Quantified Difference | -6 °C |
| Conditions | Atmospheric pressure. |
For procurement in industrial settings, this boiling point difference means the isomers are not drop-in replacements, requiring distinct process parameters for distillation, solvent stripping, and high-temperature handling.
The -OCHF2 group provides a distinct electronic profile compared to the more electron-withdrawing -OCF3 group. While 1,3-Bis(trifluoromethoxy)benzene exhibits a higher oxidation potential of 5.1 V, the 4.8 V potential of 1,3-Bis(difluoromethoxy)benzene offers a more moderate option. [1] This allows for tailored formulation where extreme oxidative resistance may not be required, potentially improving properties like salt dissociation or additive solubility.
| Evidence Dimension | Oxidation Potential (Anodic Stability) |
| Target Compound Data | 4.8 V vs. Li/Li+ |
| Comparator Or Baseline | 1,3-Bis(trifluoromethoxy)benzene: 5.1 V vs. Li/Li+ |
| Quantified Difference | -0.3 V |
| Conditions | Cyclic voltammetry in a solution of 1M LiPF6 in propylene carbonate (PC) with a platinum working electrode. |
This allows buyers to select the precise level of fluorination needed, avoiding over-engineering and potentially balancing electrochemical performance with other critical electrolyte properties and cost.
The demonstrated anodic stability up to 4.8 V makes this compound a primary candidate for use as a co-solvent or additive in electrolytes designed for high-energy cathode materials like LiNiMnCoO2 (NMC) or LiNi0.5Mn1.5O4 (LNMO). Its use is justified when standard carbonate solvents would decompose, but the extreme stability (and potential cost) of a perfluorinated analog is not required. [1]
The defined boiling point of 173°C, distinct from its 1,4-isomer, allows for its selection in multi-step syntheses where specific temperatures for reaction or purification are necessary. This is relevant in the production of fluorinated polymers or liquid crystal materials where residual isomer contamination can disrupt final material properties and process efficiency. [1]
The meta-orientation of the two activating -OCHF2 groups directs electrophilic substitution to specific positions on the benzene ring. This makes it a valuable precursor for synthesizing complex, multi-substituted aromatic compounds where precise regiochemical control is a primary concern for the buyer, a feature not offered by the 1,2- or 1,4-isomers.
Irritant